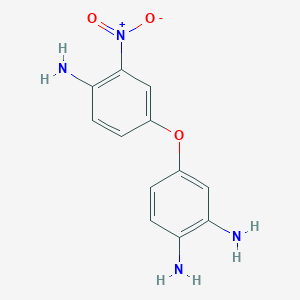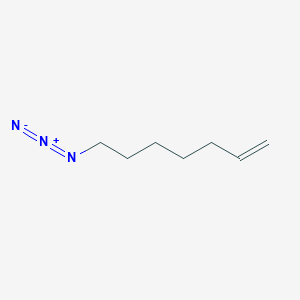
7-Azidohept-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Azidohept-1-ene is an organic compound characterized by the presence of an azide group (-N₃) attached to a heptene chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Azidohept-1-ene typically involves the nucleophilic substitution of a suitable leaving group with sodium azide (NaN₃). One common method is the reaction of 7-bromohept-1-ene with sodium azide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring safety protocols due to the potentially explosive nature of azides, and implementing purification techniques to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Azidohept-1-ene undergoes various chemical reactions, including:
Substitution: The azide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Cycloaddition: The azide group can undergo cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazoles.
Common Reagents and Conditions:
Reduction: LiAlH₄ in anhydrous ether or Pd/C with hydrogen gas.
Substitution: Sodium azide in DMSO or CH₃CN.
Cycloaddition: Copper(I) catalysts in the presence of an alkyne.
Major Products:
Reduction: 7-Aminohept-1-ene.
Substitution: Various substituted heptenes depending on the nucleophile used.
Cycloaddition: 1,2,3-Triazoles.
Wissenschaftliche Forschungsanwendungen
7-Azidohept-1-ene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 7-Azidohept-1-ene largely depends on the type of reaction it undergoes. For example:
Vergleich Mit ähnlichen Verbindungen
1-Azidoheptane: Similar structure but lacks the double bond present in 7-Azidohept-1-ene.
7-Azidoheptane: Similar structure but lacks the double bond present in this compound.
Azidomethylheptane: Contains an azidomethyl group instead of an azido group directly attached to the heptene chain.
Uniqueness: this compound is unique due to the presence of both an azide group and a double bond in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile compound in synthetic organic chemistry .
Eigenschaften
Molekularformel |
C7H13N3 |
|---|---|
Molekulargewicht |
139.20 g/mol |
IUPAC-Name |
7-azidohept-1-ene |
InChI |
InChI=1S/C7H13N3/c1-2-3-4-5-6-7-9-10-8/h2H,1,3-7H2 |
InChI-Schlüssel |
PQCIEHNPMCWGNY-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCCCCN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


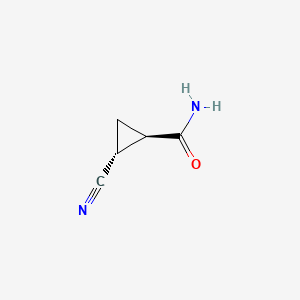
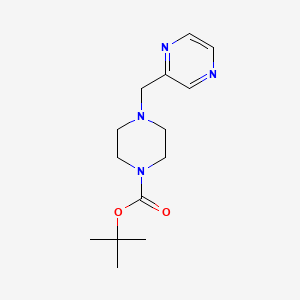
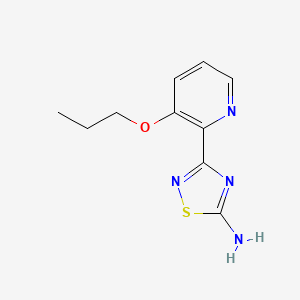
![2-isoquinolin-5-yl-4-(1H-pyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13892953.png)
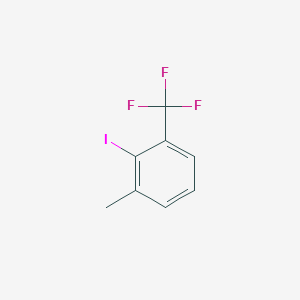
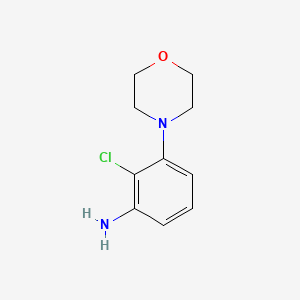
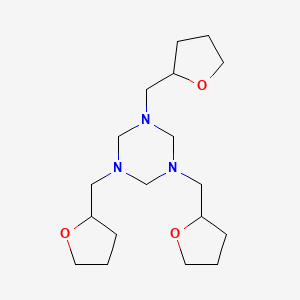
![Thiourea, N-(3-cyanophenyl)-N'-[(1R,2R)-2-(dimethylamino)cyclohexyl]-](/img/structure/B13892980.png)
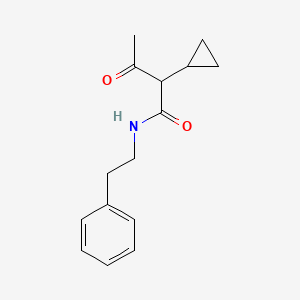
![2,17-Dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13893003.png)

![(1-Ethylpyrrolo[2,3-b]pyridin-4-yl)methanol](/img/structure/B13893013.png)
![Ethyl 4-[(quinolin-3-ylmethyl)amino]benzoate](/img/structure/B13893025.png)
